molecular formula C7H14O2Si B14479074 (3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one CAS No. 67354-21-6

(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one

Katalognummer: B14479074
CAS-Nummer: 67354-21-6
Molekulargewicht: 158.27 g/mol
InChI-Schlüssel: FGLUFPSNUGKVSQ-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers that are known for their strained ring structure, which imparts unique reactivity and properties to these compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a silylating agent to form the oxetane ring. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The choice of solvents, catalysts, and reaction conditions is critical to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized oxetanes.

Wissenschaftliche Forschungsanwendungen

(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one involves its interaction with specific molecular targets and pathways. The strained ring structure of the oxetane ring makes it highly reactive, allowing it to participate in various chemical transformations. The trimethylsilyl group can enhance the compound’s stability and reactivity, influencing its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3S,4R)-4-Ethyl-3-(trimethylsilyl)oxetan-2-one
  • (3S,4R)-4-Propyl-3-(trimethylsilyl)oxetan-2-one

Uniqueness

(3S,4R)-4-Methyl-3-(trimethylsilyl)oxetan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of the methyl and trimethylsilyl groups can influence its chemical behavior, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

67354-21-6

Molekularformel

C7H14O2Si

Molekulargewicht

158.27 g/mol

IUPAC-Name

(3S,4R)-4-methyl-3-trimethylsilyloxetan-2-one

InChI

InChI=1S/C7H14O2Si/c1-5-6(7(8)9-5)10(2,3)4/h5-6H,1-4H3/t5-,6+/m1/s1

InChI-Schlüssel

FGLUFPSNUGKVSQ-RITPCOANSA-N

Isomerische SMILES

C[C@@H]1[C@@H](C(=O)O1)[Si](C)(C)C

Kanonische SMILES

CC1C(C(=O)O1)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.